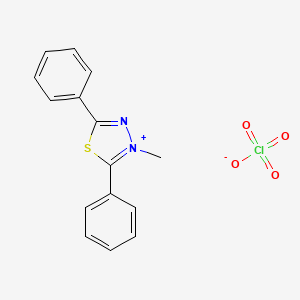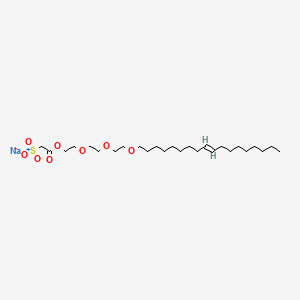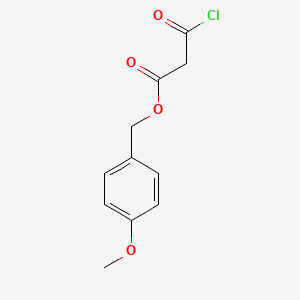![molecular formula C17H16N2O5 B14371079 4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid CAS No. 93492-11-6](/img/structure/B14371079.png)
4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid is an organic compound with the molecular formula C15H12N2O5 It is a derivative of benzoic acid and contains two benzene rings connected by a carbonyl group and a methylazanediyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid typically involves the reaction of 4-aminobenzoic acid with N,N’-dimethylurea. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalysis and molecular recognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Carbonylbis(azanediyl)]dibenzoic acid: Similar structure but lacks the methyl group.
4,4’-[Oxybis(benzoic acid)]: Contains an oxygen linker instead of a carbonyl group.
4-Aminobenzoic acid: A precursor in the synthesis of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid.
Uniqueness
4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid is unique due to the presence of the carbonyl and methylazanediyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of advanced materials and coordination complexes .
Propriétés
Numéro CAS |
93492-11-6 |
|---|---|
Formule moléculaire |
C17H16N2O5 |
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
4-[[(4-carboxyphenyl)-methylcarbamoyl]-methylamino]benzoic acid |
InChI |
InChI=1S/C17H16N2O5/c1-18(13-7-3-11(4-8-13)15(20)21)17(24)19(2)14-9-5-12(6-10-14)16(22)23/h3-10H,1-2H3,(H,20,21)(H,22,23) |
Clé InChI |
KXTSWXAJBSBLJU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)C(=O)O)C(=O)N(C)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


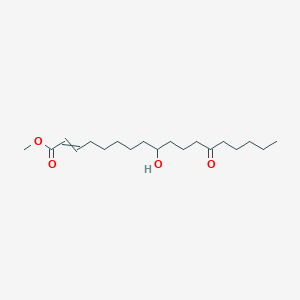
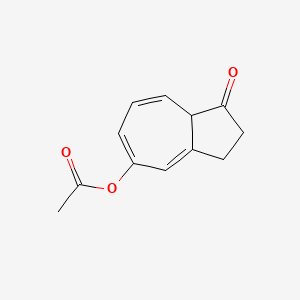
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
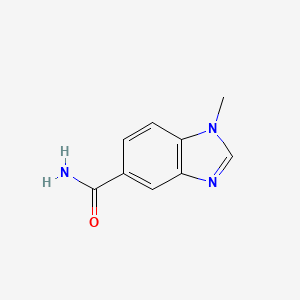
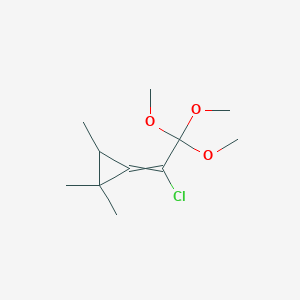
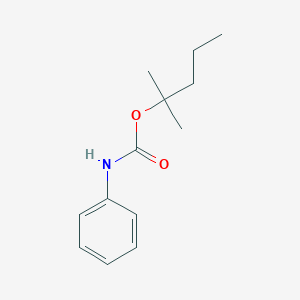
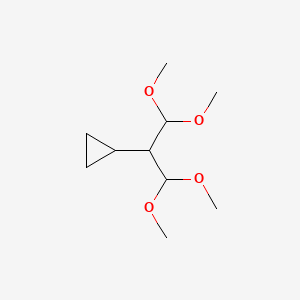
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
